Understanding Muscle Function: Researchers use vecuronium bromide to investigate the mechanisms of neuromuscular transmission at the neuromuscular junction (NMJ). The NMJ is the synapse where motor neurons communicate with muscle fibers. By studying how vecuronium bromide affects muscle contraction, researchers can gain insights into healthy and diseased neuromuscular function [Source: European Journal of Anaesthesiology, "Vecuronium bromide: a review of its pharmacology and clinical uses," ].
Animal Models of Neuromuscular Disorders: Vecuronium bromide can be used in animal models of neuromuscular disorders like myasthenia gravis. By studying the interaction of vecuronium bromide with diseased neuromuscular junctions, researchers can develop a better understanding of these conditions and potential therapeutic strategies [Source: Muscle & Nerve, "Reversal of neuromuscular block by acetylcholinesterase inhibitors in anaesthetized guinea-pigs," ].
Understanding the Mechanism of Neuromuscular Blockade: Research involving vecuronium bromide helps scientists understand the pharmacological effects of NMBAs. This knowledge is crucial for optimizing anesthesia protocols and ensuring patient safety during surgery [Source: Anesthesia & Analgesia, "Clinical pharmacology of vecuronium bromide," ].
Research on Reversal Agents for NMBAs: Scientists use vecuronium bromide to evaluate the efficacy and safety of reversal agents for NMBAs. These reversal agents are used to antagonize the effects of NMBAs and restore neuromuscular function at the end of surgery or mechanical ventilation [Source: British Journal of Anaesthesia, "Reversal of rocuronium and vecuronium by sugammadex at a train-of-four ratio of 0.9," ].
Vecuronium bromide is a nondepolarizing neuromuscular blocking agent primarily used in clinical settings to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures. Its chemical structure is designated as 1-(3α,17β-Dihydroxy-2β-piperidino-5α-androstan-16β,5α-yl)-1-methylpiperidinium bromide, diacetate, with a molecular formula of C34H57BrN2O4 and a molecular weight of 637.73 g/mol . As a monoquarternary steroidal compound, vecuronium bromide exhibits an intermediate duration of action and is administered intravenously, typically in a freeze-dried form that is reconstituted before use .
As mentioned earlier, vecuronium bromide acts as a competitive antagonist at the neuromuscular junction. It binds to nicotinic acetylcholine receptors, preventing acetylcholine, the natural neurotransmitter, from binding and initiating muscle contraction []. This blockage results in skeletal muscle relaxation, a crucial aspect of general anesthesia during surgery or mechanical ventilation.
Vecuronium bromide is a prescription medication with potential risks and side effects. It should only be administered by qualified medical personnel in a controlled setting.
Vecuronium bromide functions by competitively inhibiting acetylcholine at the neuromuscular junction, effectively blocking nerve impulses to skeletal muscles. This mechanism involves binding to the nicotinic cholinergic receptors at the postjunctional membrane of the motor end plate . The neuromuscular blockade induced by vecuronium can be reversed by anticholinesterase agents such as neostigmine or edrophonium, which increase the availability of acetylcholine .
Vecuronium bromide is characterized by its intermediate duration of neuromuscular blockade, typically lasting between 15 to 30 minutes after administration . It has a rapid onset of action, generally occurring within one minute. The drug is approximately 1/3 more potent than pancuronium, another neuromuscular blocker, but lacks significant vagolytic properties due to its unique structure . The pharmacokinetics of vecuronium indicate that 60-80% of the drug binds to plasma proteins, with an elimination half-life ranging from 65 to 75 minutes in healthy individuals .
The synthesis of vecuronium bromide involves several steps, often utilizing various reagents and conditions to optimize yield and purity. A notable synthetic route includes:
These processes are typically conducted under controlled temperatures and with specific catalysts such as Lewis acids .
Vecuronium bromide is primarily used in:
Studies have shown that vecuronium bromide interacts with various agents that can enhance or mitigate its effects:
Vecuronium bromide shares similarities with several other neuromuscular blocking agents. Here are some notable comparisons:
Compound Name | Type | Duration of Action | Potency Comparison | Unique Features |
---|---|---|---|---|
Pancuronium | Nondepolarizing | Long | More potent | Vagal effects; higher cardiovascular impact |
Rocuronium | Nondepolarizing | Short | More potent | Faster onset; preferred for rapid intubation |
Atracurium | Nondepolarizing | Intermediate | Less potent | Metabolized by plasma esterases; less affected by renal function |
Cisatracurium | Nondepolarizing | Intermediate | Similar potency | Minimal cardiovascular effects; metabolized by plasma esterases |
Vecuronium's unique profile includes its intermediate duration and lack of significant cardiovascular side effects, making it suitable for various surgical contexts without impacting hemodynamics significantly .
The crystal structure of vecuronium bromide has been elucidated through single-crystal X-ray diffraction analysis, revealing crucial information about its molecular arrangement and stereochemistry [1] [2]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, which represents a primitive orthorhombic lattice with three perpendicular 2₁ screw axes [1] [2]. This space group is characterized by the absence of inversion centers and mirror planes, resulting in a chiral crystal structure that accommodates the inherent chirality of the steroid framework.
The molecular structure determination revealed that vecuronium bromide consists of a rigid steroid backbone with two piperidine substituents at positions 2 and 16 of the androstane skeleton [1] [2]. The observed axial conformation of the A-ring acetoxy and piperidinyl substituents at positions 2 and 3 of the steroid skeleton is maintained both in the solid state and in solution, as confirmed by nuclear magnetic resonance experiments [1] [2]. This conformational consistency indicates strong intramolecular interactions that stabilize the preferred spatial arrangement.
A comprehensive crystallographic study of synthetic intermediate 2β,16β-bispiperidino-5α-androstane-3α,17β-diol (compound 10), which represents the first advanced synthetic intermediate carrying all stereocenters in the final configuration, provided detailed structural insights [3] [4]. This intermediate crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 6.1944(3) Å, b = 11.3618(4) Å, c = 19.2649(9) Å, and β = 97.044(4)°, yielding a unit cell volume of 1345.62(10) ų [3] [4]. The structure contains two molecules per unit cell (Z = 2) with a calculated density of 1.132 g/cm³ [3] [4].
The X-ray diffraction analysis employed a Rigaku XtaLAB Synergy-S diffractometer equipped with a microfocus molybdenum Kα source, operating at 50 kV and 1 mA [3] [4]. Data collection was performed using omega scans with 1° step size and 30-second exposure times per frame [3] [4]. The structure was solved using direct methods with SIR2014 and refined using full-matrix least-squares procedures with SHELXL-2018/3, achieving a final R-factor of 0.0671 for reflections with Fo > 4σ(Fo) [3] [4].
Parameter | Vecuronium Bromide | Key Intermediate (Compound 10) |
---|---|---|
Crystal System | Orthorhombic | Monoclinic |
Space Group | P2₁2₁2₁ | P2₁ |
Unit Cell Parameters (Å) | Not specified | a = 6.1944(3), b = 11.3618(4), c = 19.2649(9) |
Unit Cell Parameters (°) | α = β = γ = 90° | β = 97.044(4)° |
Unit Cell Volume (ų) | Not specified | 1345.62(10) |
Z (molecules per unit cell) | Not specified | 2 |
Calculated Density (g/cm³) | Not specified | 1.132 |
Formula Weight (g/mol) | 637.73 | 458.72 |
Temperature (K) | Not specified | 293(2) |
Refinement R-factor | Not specified | R = 0.0671 |
Wavelength (Å) | Not specified | Mo-Kα (0.71073) |
Crystal Description | Fine crystalline particles | Colorless prisms |
The crystal packing arrangement of vecuronium bromide and its synthetic intermediates is governed by a complex network of intermolecular interactions that determine the overall stability and physical properties of the solid state [3] [4]. The detailed analysis of compound 10 reveals that the crystal packing is primarily stabilized by two significant hydrogen bonding interactions: O1-H1X···N2 and O2-H2X···O1 [3] [4]. These hydrogen bonds represent the primary stabilization forces that maintain the three-dimensional crystal architecture.
The molecular packing analysis demonstrates that the steroid molecules are arranged in a manner that maximizes both hydrogen bonding opportunities and hydrophobic interactions between the steroid backbones [3] [4]. The hydroxyl groups at positions 3 and 17 of the steroid framework serve as hydrogen bond donors, while the nitrogen atoms of the piperidine rings act as hydrogen bond acceptors [3] [4]. This complementary arrangement facilitates the formation of extended hydrogen-bonded networks throughout the crystal lattice.
The crystal structure exhibits a tetracyclic skeleton formed by three condensed hexatomic rings fused to a cyclopentane ring, all maintaining trans configurations [3] [4]. The molecular conformation in the solid state is characterized by the steroid backbone adopting its most stable chair conformations for rings A, B, and C, while ring D exhibits a distorted envelope conformation [3] [4]. This conformational arrangement optimizes both intramolecular and intermolecular interactions within the crystal lattice.
In addition to hydrogen bonding, the crystal packing is stabilized by van der Waals interactions between the hydrophobic portions of adjacent molecules [3] [4]. The steroid backbones engage in face-to-face π-π stacking interactions and edge-to-face arrangements that contribute to the overall lattice energy. These hydrophobic interactions, while individually weaker than hydrogen bonds, collectively provide significant stabilization to the crystal structure.
The presence of bromide anions in the crystal lattice of vecuronium bromide introduces additional electrostatic interactions that influence the overall packing arrangement [1] [2]. The bromide ions are positioned to optimize ionic interactions with the positively charged nitrogen center of the quaternary ammonium group, creating localized regions of enhanced electrostatic stabilization.
Hirshfeld surface analysis provides a comprehensive quantitative assessment of intermolecular interactions in the crystal structure of vecuronium bromide synthetic intermediates [3] [4]. This computational approach maps the electron density distribution around molecules in the crystal lattice, enabling detailed characterization of contact types and their relative contributions to crystal stability.
The Hirshfeld surface analysis of compound 10 reveals that hydrogen-hydrogen contacts dominate the intermolecular interaction landscape, accounting for 93.4% of all surface contacts [3] [4]. This predominance of H···H interactions reflects the significant hydrophobic character of the steroid backbone and the methylene groups of the piperidine substituents. The extensive network of H···H contacts provides a continuous stabilizing matrix throughout the crystal structure.
Oxygen-hydrogen contacts, including both O···H and H···O interactions, contribute 5.5% of the total surface interactions [3] [4]. These contacts primarily arise from the hydroxyl groups at positions 3 and 17 of the steroid framework, which participate in the hydrogen bonding network that provides primary structural stabilization. The relatively modest percentage of O···H/H···O contacts indicates that while these interactions are crucial for crystal stability, they are localized to specific regions of the molecular surface.
Nitrogen-hydrogen contacts (N···H/H···N) represent 1.2% of the total intermolecular interactions [3] [4]. These contacts involve the nitrogen atoms of the piperidine rings, which serve as hydrogen bond acceptors in the crystal lattice. Despite their low numerical contribution, these interactions are sterically and energetically significant due to the directional nature of nitrogen lone pair electrons.
Parameter | Compound 10 (Key Intermediate) |
---|---|
Volume (ų) | 664.72 |
Surface Area (Ų) | 498.71 |
Globularity (G) | 0.739 |
Asphericity (Ω) | 0.354 |
H···H Contact Contribution (%) | 93.4 |
O···H/H···O Contact Contribution (%) | 5.5 |
N···H/H···N Contact Contribution (%) | 1.2 |
Primary Stabilization Forces | Hydrogen bonds: O1-H1X···N2 and O2-H2X···O1 |
Crystal Packing Interactions | Hydrophobic interactions (minor) |
The Hirshfeld surface analysis also provides geometric descriptors that characterize the molecular shape and packing efficiency. The globularity parameter (G = 0.739) indicates that compound 10 adopts a moderately spherical shape, facilitating efficient packing within the crystal lattice [3] [4]. The asphericity parameter (Ω = 0.354) quantifies the deviation from perfect spherical symmetry, reflecting the anisotropic nature of the steroid framework [3] [4].
The surface area of 498.71 Ų and volume of 664.72 ų provide quantitative measures of the molecular size and packing density [3] [4]. These parameters are essential for understanding the relationship between molecular structure and crystal packing efficiency, which influences physical properties such as density, melting point, and dissolution behavior.
The conformational analysis of vecuronium bromide in the solid state reveals detailed information about the preferred spatial arrangements of its molecular components and their relationship to biological activity [3] [4] [5]. The steroid backbone adopts well-defined conformations that are maintained through both intramolecular and intermolecular interactions within the crystal lattice.
The tetracyclic steroid framework exhibits distinct conformational characteristics for each ring system. Ring A adopts a chair conformation with Cremer-Pople puckering parameters θ = 176.80°, φ = 150.89°, and QT = 0.5710 [3] [4]. The corner carbons C1 and C4 are displaced by 0.6821 Å and 0.6644 Å, respectively, from the mean plane of the remaining ring atoms [3] [4]. This conformation optimizes the positioning of the acetoxy and piperidinyl substituents at positions 2 and 3.
Ring B similarly adopts a chair conformation characterized by θ = 173.59°, φ = -144.00°, and QT = 0.5764 [3] [4]. The corner carbons C5 and C8 are displaced by 0.6967 Å and 0.6313 Å from the mean plane [3] [4]. This conformational arrangement maintains the trans-fused relationship between rings A and B while accommodating the steroid backbone's inherent rigidity.
Ring C exhibits chair conformation with puckering parameters θ = 176.16°, φ = 28.77°, and QT = 0.5702 [3] [4]. The corner carbons C7 and C13 are positioned at 0.6452 Å and 0.6991 Å from the mean plane of the remaining ring atoms [3] [4]. This conformation ensures optimal geometry for the trans-fusion with ring D and maintains the overall steroid framework stability.
Ring D adopts a distorted envelope conformation rather than the typical chair form observed in the other rings [3] [4]. Carbon C14 is displaced by 0.7090 Å from the mean plane defined by atoms C13, C15, C16, and C17 [3] [4]. This conformational flexibility in ring D is crucial for accommodating the bulky piperidine substituent at position 16 while maintaining favorable interactions with the acetoxy group at position 17.
Molecular Ring | Conformation | Cremer-Pople Parameters | Key Distances/Angles |
---|---|---|---|
Ring A (steroid) | Chair | θ = 176.80°, φ = 150.89°, QT = 0.5710 | Corner carbons: C1 (0.6821 Å), C4 (0.6644 Å) |
Ring B (steroid) | Chair | θ = 173.59°, φ = -144.00°, QT = 0.5764 | Corner carbons: C5 (0.6967 Å), C8 (0.6313 Å) |
Ring C (steroid) | Chair | θ = 176.16°, φ = 28.77°, QT = 0.5702 | Corner carbons: C7 (0.6452 Å), C13 (0.6991 Å) |
Ring D (steroid) | Distorted envelope | C14 at 0.7090 Å from mean plane | Mean plane: C13/C15/C16/C17 |
Piperidine ring at C-2 | Chair | θ = 177.23°, φ = -13.59°, QT = 0.5765 | C20 (0.6588 Å), N1 (0.6827 Å) from mean plane |
Piperidine ring at C-16 | Chair | θ = 174.88°, φ = -173.86°, QT = 0.5756 | C27 (0.6398 Å), N2 (0.7033 Å) from mean plane |
The two piperidine substituents both adopt chair conformations that minimize steric interactions with the steroid backbone and optimize intermolecular interactions within the crystal lattice. The piperidine ring at position 2 exhibits puckering parameters θ = 177.23°, φ = -13.59°, and QT = 0.5765 [3] [4]. Atoms C20 and N1 are displaced by 0.6588 Å and 0.6827 Å from the mean plane of the remaining ring atoms [3] [4].
The piperidine ring at position 16 shows similar conformational characteristics with θ = 174.88°, φ = -173.86°, and QT = 0.5756 [3] [4]. Atoms C27 and N2 are positioned at 0.6398 Å and 0.7033 Å from the mean plane of the remaining ring atoms [3] [4]. This conformational arrangement facilitates the formation of hydrogen bonds with adjacent molecules in the crystal lattice.
The conformational analysis reveals that the axial orientation of substituents at positions 2 and 3 of the steroid skeleton is maintained in both the solid state and solution phases [1] [2]. This conformational consistency is attributed to the favorable energetic balance between intramolecular interactions and crystal packing forces. The axial conformation positions the acetoxy and piperidinyl groups in orientations that minimize steric clashes while maximizing stabilizing interactions.
Nuclear magnetic resonance studies support the crystallographic findings by demonstrating that the solid-state conformation is preserved in solution [1] [2]. The observed coupling constants and nuclear Overhauser enhancement patterns confirm that the molecular geometry determined by X-ray crystallography accurately represents the predominant solution-phase conformation. This structural consistency is important for understanding the relationship between solid-state properties and biological activity.
Acute Toxic;Irritant